molecular formula C19H20N2O5S2 B2834028 N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide CAS No. 923087-09-6

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Cat. No.: B2834028
CAS No.: 923087-09-6
M. Wt: 420.5
InChI Key: KQUQDMQRFDZGCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic organic compound featuring a benzothiazole core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The propanamide side chain is further modified with a 4-methoxyphenylsulfonyl group.

Properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S2/c1-12-4-9-15(26-3)17-18(12)27-19(21-17)20-16(22)10-11-28(23,24)14-7-5-13(25-2)6-8-14/h4-9H,10-11H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUQDMQRFDZGCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of methoxy and methyl groups: These groups are usually introduced via electrophilic aromatic substitution reactions.

    Amidation: The final step involves the formation of the amide bond, which can be achieved through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The methoxy and sulfonyl groups can be substituted under appropriate conditions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: It may serve as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthetic pathways, and reported bioactivities.

Structural Analogues with Sulfonylpropanamide Moieties

Compound A: N-(2-(Dimethylamino)ethyl)-3-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)propanamide hydrochloride

  • Key Differences: The sulfonyl group is attached to a 4-fluorophenyl ring instead of 4-methoxyphenyl. An additional dimethylaminoethyl substituent is present.
  • Implications: Fluorine substitution may enhance metabolic stability and lipophilicity compared to methoxy groups . The dimethylaminoethyl group could improve solubility or target binding, as seen in protonatable amines in drug design .
  • Synthesis : Prepared via multi-step reactions involving sulfonylation and alkylation, similar to methods in .

Compound B : Bicalutamide (C18H14F4N2O4S)

  • Structure: Features a 4-cyano-3-(trifluoromethyl)phenyl group linked to a sulfonylpropanamide backbone.
  • Comparison: The trifluoromethyl and cyano groups in bicalutamide enhance androgen receptor antagonism, whereas the methoxy groups in the target compound may favor different receptor interactions .

Benzothiazole Derivatives with Varied Side Chains

Compound C : N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide

  • Key Differences :
    • Replaces the sulfonylpropanamide group with a hydrazine-linked tetrahydroazepine moiety.
  • Bioactivity : Exhibits cardioprotective effects superior to reference drugs like Levocarnitine, suggesting that benzothiazole-hydrazine hybrids are promising for cardiovascular applications .

Compound D : N-(5-(4-Fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide (31)

  • Structure : Contains a furan-2-yl group instead of the 4-methoxyphenylsulfonyl moiety.
  • Bioactivity : Demonstrates potent KPNB1 inhibition and anticancer activity, indicating that aromatic heterocycles (e.g., furan) enhance target specificity .

Substituent Effects on Physicochemical Properties

Compound Key Substituents Molecular Weight Bioactivity Reference
Target Compound 4,7-Dimethoxybenzothiazole, sulfonyl Not specified Inferred from analogues
Compound A 4-Fluorophenyl, dimethylaminoethyl Not specified Improved solubility
Compound B (Bicalutamide) Trifluoromethyl, cyano 430.37 Anti-androgen
Compound C Hydrazine, tetrahydroazepine Not specified Cardioprotective
Compound D Furan-2-yl, 4-fluorophenyl Not specified Anticancer, KPNB1 inhibition

Research Implications and Gaps

  • Bioactivity Prediction : The target compound’s methoxy and sulfonyl groups may confer anti-inflammatory or anticancer activity, as seen in Compounds C and D .
  • Synthetic Optimization : Incorporating fluorine (as in Compound A) or heterocycles (as in Compound D) could enhance potency or pharmacokinetics.
  • Limitations : Direct pharmacological data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzo[d]thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties. The sulfonamide group enhances the compound's solubility and potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds containing benzo[d]thiazole structures exhibit significant anticancer properties. For instance, derivatives of benzo[d]thiazole have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. In particular:

  • Mechanism of Action : The compound may interact with key enzymes involved in cancer progression, leading to reduced cell viability.
  • Case Studies : In vitro studies demonstrated that related compounds had IC50 values in the low micromolar range against several cancer cell lines, suggesting strong cytotoxic effects.
CompoundIC50 (µg/mL)Cell Line
Compound A1.61 ± 1.92A-431
Compound B1.98 ± 1.22Jurkat

Antimicrobial Activity

The presence of the benzo[d]thiazole moiety is also associated with antimicrobial properties. Compounds similar to this compound have shown effectiveness against various bacterial strains.

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase (CA), an enzyme implicated in tumor growth and metastasis.
  • Cell Cycle Modulation : The compound can induce cell cycle arrest in cancer cells, preventing their proliferation.
  • Apoptosis Induction : It may trigger programmed cell death pathways, contributing to its anticancer efficacy.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzo[d]thiazole Core : Achieved through cyclization reactions.
  • Introduction of Functional Groups : Methylation and sulfonation processes are utilized to introduce the methoxy and sulfonyl groups.
  • Final Coupling : The final product is formed through amide bond formation.

The structure-activity relationship studies indicate that modifications to the methoxy and sulfonamide groups can significantly impact biological activity, emphasizing the importance of these functional groups in enhancing efficacy.

Q & A

Q. What are the optimal synthetic pathways for N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide?

The synthesis typically involves coupling a substituted 2-aminobenzothiazole derivative with a sulfonylated propanamide precursor. Key steps include:

  • Step 1 : Preparation of the 2-amino-4-methoxy-7-methylbenzo[d]thiazole core via cyclization of a thiourea intermediate under acidic conditions.
  • Step 2 : Sulfonylation of 3-chloropropanamide with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine).
  • Step 3 : Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to link the benzothiazole and sulfonylpropanamide moieties .
    Critical parameters include solvent choice (e.g., DMF for solubility), reaction temperature (60–80°C), and inert atmosphere to prevent oxidation.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

  • Spectroscopy : 1^1H/13^{13}C NMR and HRMS confirm molecular structure and purity. For example, the methoxy groups resonate at ~3.8–4.0 ppm in 1^1H NMR .
  • Crystallography : Single-crystal X-ray diffraction reveals bond lengths (e.g., C–S bond in thiazole: ~1.74 Å) and dihedral angles critical for understanding molecular conformation .
  • Solubility and LogP : Experimental determination via shake-flask method or HPLC-based assays. The compound’s lipophilicity (predicted LogP ~3.5) impacts membrane permeability .

Q. What in vitro pharmacokinetic assays are recommended for preliminary evaluation?

Key assays include:

Assay Method Example Data
Microsomal Stability Hepatic microsomes (human/rat)Human CLint_{int}: 14.9 mL/min/kg; Rat CLint_{int}: 48.5 mL/min/kg
Plasma Protein Binding Equilibrium dialysisHuman: 99% bound; Rat: 96.8% bound
Brain Homogenate Binding Rat brain homogenate assay0.9% unbound in brain vs. 3.2% in plasma

Advanced Research Questions

Q. How does structural modification of the benzothiazole or sulfonyl groups affect target engagement and selectivity?

  • Benzothiazole Modifications : Replacing the 4-methoxy group with electron-withdrawing groups (e.g., fluoro) reduces metabolic clearance but may decrease M4 receptor affinity .

  • Sulfonyl Group Variations : Bulkier substituents (e.g., 4-nitrophenyl) enhance plasma protein binding but reduce brain penetration .

  • SAR Table :

    Modification Impact Reference
    7-Methyl → 7-EthylIncreased metabolic stability
    4-Methoxy → 4-FluoroReduced CLint_{int} (rat: 32.1 mL/min/kg)

Q. How can researchers resolve contradictions in species-dependent pharmacokinetic data?

Example contradiction: Higher unbound fraction in rat plasma (3.2%) vs. human (1.0%) .

  • Methodological Approach :
    • Validate assay conditions (e.g., pH, temperature) across species.
    • Use species-specific albumin for protein binding studies.
    • Cross-reference with in vivo PK studies to confirm relevance of in vitro predictions.

Q. What experimental designs are optimal for evaluating brain penetration in vivo?

  • Step 1 : Administer compound intravenously (dose: 1–3 mg/kg) to rats.
  • Step 2 : Collect plasma and brain tissue at multiple time points (e.g., 0.5, 2, 6, 24 h).
  • Step 3 : Quantify using LC-MS/MS. Calculate Kp,uu_{p,uu} (unbound brain/plasma ratio).
  • Key Metric : A Kp,uu_{p,uu} >0.3 indicates sufficient brain exposure for CNS targets .

Q. How can researchers assess allosteric modulation of the M4 receptor by this compound?

  • Assay 1 : Calcium mobilization in CHO-K1 cells expressing human M4 receptors. EC50_{50} values <1 μM indicate potent positive allosteric modulation .
  • Assay 2 : Schild analysis to confirm non-competitive binding. A rightward shift in acetylcholine dose-response curves confirms allosteric effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.